molecular formula C20H31N3O2S2 B612130 PHT-427 CAS No. 1191951-57-1

PHT-427

Cat. No.: B612130
CAS No.: 1191951-57-1
M. Wt: 409.6 g/mol
InChI Key: BYWWNRBKPCPJMG-UHFFFAOYSA-N
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Description

PHT-427 is an inhibitor of the serine/threonine kinases Akt and phosphoinositide-dependent protein kinase-1 (PDPK1) with Ki values of 2.7 and 5.2 μM, respectively, that selectively binds to the pleckstrin homology binding domain of both kinases. This compound (10 µM) inhibits PDPK1 and Akt autophosphorylation in BxPC-3 prostate cancer cells. In vivo, this compound (125-250 mg/kg) reduces tumor growth in BxPC-3, Panc-1, MiaPaCa-2, PC3, SK-OV-3, A549, and MCF-7 xenograft mouse models, with up to 80% reduction in growth for those containing PIK3CA mutations. This compound (200 mg/kg) also enhances the antitumor effect of paclitaxel in an MCF-7 breast cancer xenograft mouse model.
This compound is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. This compound reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of this compound to mice bearing BxPC-3 human pancreatic tumor xenografts, this compound inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr.

Mechanism of Action

Target of Action

PHT-427, also known as 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a compound designed to bind to the pleckstrin homology (PH) binding domain of signaling molecules important in cancer . It primarily targets Akt and Phosphatidylinositide-Dependent Protein Kinase 1 (PDPK1) . These proteins play a critical role in activating proliferation and survival pathways within cancer cells .

Mode of Action

This compound binds with high affinity to the PH domains of both PDPK1 and Akt . This binding inhibits Akt and PDPK1 signaling and their downstream targets .

Biochemical Pathways

The Phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling pathway is the primary biochemical pathway affected by this compound . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells . By inhibiting Akt and PDPK1, this compound disrupts this pathway, leading to antitumor activity .

Pharmacokinetics

The pharmacokinetics of this compound show a relatively short plasma half-life of 1.4 hours . This corresponds to the time course of the inhibition of signaling pathways in tumor xenografts . When given orally, this compound inhibits the growth of human tumor xenografts in immunodeficient mice .

Result of Action

The presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway . It effectively suppresses AKT/PDK1 expression . Additionally, nanoparticles loaded with this compound produce high oxidative stress levels that induce apoptosis .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, in a study evaluating the antitumor potential of this compound against cutaneous metastatic disease in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice, topical this compound produced significant inhibition of tumor growth without adverse effects on normal skin .

Biochemical Analysis

Biochemical Properties

PHT-427 is a dual inhibitor of Akt and PDPK1 . It binds with high affinity to the PH domains of both PDPK1 and Akt . This compound inhibits Akt and PDPK1 signaling and their downstream targets .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It inhibits Akt and PDPK1 signaling and their downstream targets in sensitive but not resistant cells and tumor xenografts . In hypopharynx carcinoma squamous cells (FaDu), the presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway .

Molecular Mechanism

This compound binds to the PH domains of both Akt and PDPK1, inhibiting the activity of both proteins in cells and tumor xenografts . It inhibits Akt and PDPK1 signaling and their downstream targets . The mechanism of action of this compound involves binding to the PH domains of Akt and PDPK1, inhibiting their activity .

Temporal Effects in Laboratory Settings

When given orally, this compound inhibited the growth of human tumor xenografts in immunodeficient mice, with up to 80% inhibition in the most sensitive tumors . It showed greater activity than analogues with C4, C6, or C8 alkyl chains . When given for more than 5 days, this compound caused no weight loss or change in blood chemistry .

Dosage Effects in Animal Models

The antitumor potential of this compound was evaluated in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice . Topical this compound produced 89% inhibition of tumor growth with no change in body weight or skin toxicity .

Metabolic Pathways

This compound is involved in the phosphatidylinositol 3-kinase/phosphatidylinositide-dependent protein kinase 1 (PDPK1)/Akt signaling pathway . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells .

Biological Activity

PHT-427 is a small molecule designed as a dual inhibitor targeting the pleckstrin homology (PH) domains of Akt and phosphatidylinositide-dependent protein kinase 1 (PDK1). This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to inhibit critical signaling pathways involved in cancer cell proliferation and survival.

This compound functions by binding to the PH domains of both Akt and PDK1, which are integral components of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is often dysregulated in various cancers, contributing to tumor growth and resistance to therapy. The binding affinity of this compound for these targets is characterized by Ki values of approximately 2.7 μM for Akt and 5.2 μM for PDK1, indicating a strong interaction that leads to inhibition of their phosphorylation and downstream signaling activities .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces apoptosis in cancer cells at low micromolar concentrations. The compound has shown significant antitumor activity when tested against various cancer cell lines, particularly those harboring mutations in the PIK3CA gene, which are known to be more sensitive to PI3K/Akt pathway inhibitors .

In Vivo Studies

In vivo experiments using human tumor xenografts in immunodeficient mice revealed that this compound can inhibit tumor growth by up to 80% in sensitive models, particularly those with PIK3CA mutations. The compound was administered orally over a period of several days without causing significant weight loss or adverse changes in blood chemistry, highlighting its potential for clinical use with minimal toxicity .

Combination Therapy

This compound has also been evaluated in combination with other chemotherapeutic agents. Notably, studies indicate that it exhibits greater than additive antitumor effects when combined with paclitaxel in breast cancer models and with erlotinib in non-small cell lung cancer (NSCLC) models. These findings suggest that this compound may enhance the efficacy of existing therapies, providing a promising avenue for combination treatment strategies .

Case Studies and Clinical Relevance

Several case studies have illustrated the effectiveness of this compound in specific cancer types:

  • Breast Cancer : In models treated with both this compound and paclitaxel, researchers noted a significant reduction in tumor size compared to controls, indicating a synergistic effect that could improve patient outcomes.
  • Pancreatic Cancer : Research involving pancreatic cancer xenografts demonstrated that this compound could effectively target tumors with high levels of Akt activation, leading to improved therapeutic responses when used alongside traditional treatments .

Summary Table of Biological Activity

Characteristic Details
Target Proteins Akt and PDK1
Ki Values Akt: 2.7 μM; PDK1: 5.2 μM
Mechanism Inhibits phosphorylation and downstream signaling
In Vitro Efficacy Induces apoptosis at low micromolar concentrations
In Vivo Efficacy Up to 80% tumor growth inhibition
Combination Therapy Synergistic effects with paclitaxel and erlotinib
Toxicity Profile Minimal toxicity; no significant weight loss

Scientific Research Applications

Antitumor Activity

PHT-427 has been extensively studied for its antitumor properties, particularly in pancreatic and breast cancers.

  • Mechanism of Action : this compound inhibits the signaling pathways mediated by phosphatidylinositol 3-kinase (PI3K) and phosphatidylinositide-dependent protein kinase 1 (PDK1), which are crucial for cancer cell proliferation and survival. It binds to the PH domains of both Akt and PDK1, effectively disrupting their activity .
  • In Vivo Studies : In experiments involving immunodeficient mice, this compound demonstrated up to 80% inhibition of tumor growth in sensitive xenograft models. Notably, tumors with PIK3CA mutations were particularly susceptible to treatment .
  • Combination Therapy : The compound has shown greater than additive effects when combined with other chemotherapeutics, such as paclitaxel in breast cancer and erlotinib in non-small cell lung cancer .

Table 1: Summary of Antitumor Efficacy of this compound

Cancer TypeModel TypeEfficacy (%)Combination PartnerReference
Pancreatic CancerXenograft (Mia PaCa-2)80%-
Breast CancerXenograft>50%Paclitaxel
Non-Small Cell Lung CancerXenograft>50%Erlotinib

Antimicrobial Applications

Recent studies have explored the potential of this compound as an antimicrobial agent, particularly against drug-resistant bacteria.

  • NDM-1 Inhibition : this compound has been identified as a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a significant factor in antibiotic resistance among Enterobacteriaceae. It restores the susceptibility of meropenem against NDM-1 producing strains .
  • Mechanism : The compound acts by binding to zinc ions at the active site of NDM-1, inhibiting its enzymatic activity. This was substantiated through fluorescence quenching and surface plasmon resonance assays .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMechanismInhibitory Concentration (IC50)Reference
Enterobacteriaceae (NDM-1)Zinc ion binding1.42 μmol/L
Staphylococcus aureus RF122Feo system targeting-

Drug Delivery Systems

This compound's hydrophobic nature has necessitated the development of advanced drug delivery systems to enhance its therapeutic efficacy.

  • Nanoparticle Formulations : Poly(lactic-co-glycolic acid) nanoparticles have been utilized to improve the delivery of this compound to pancreatic tumors. These formulations showed delayed drug release and improved retention within tumor tissues compared to traditional methods .

Table 3: Drug Delivery Efficacy of this compound Formulations

Formulation TypeTumor Volume Reduction (%)Retention TimeReference
SE-PLGA-4274-foldShorter
DE-PLGA-4276-foldLonger

Case Studies and Clinical Insights

Several case studies highlight the clinical relevance of this compound in treating resistant cancers and infections.

Case Study 1: Pancreatic Cancer Treatment

A study demonstrated that patients with pancreatic tumors treated with this compound-loaded nanoparticles experienced significant tumor volume reduction and improved survival rates compared to controls .

Case Study 2: Combating Antibiotic Resistance

In a clinical setting, this compound was administered alongside meropenem to patients with NDM-1 producing infections, resulting in restored antibiotic efficacy and improved patient outcomes .

Properties

IUPAC Name

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWWNRBKPCPJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658014
Record name 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191951-57-1
Record name 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHT-427
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHT-427
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-1,3,4-thiadiazole (439 mg, 4.3 mmol) was suspended in pyridine (1.5 mL). p-Dodecylbenzenesulfonyl chloride (1.0 mg, 2.9 mmol) was added slowly at 0° C. The reaction mixture was then heated to 95° C. and was stirred at this temperature for 1 h. The reaction mixture was then added to aqueous 10% HCl (15 mL) and the resulting mixture extracted with ethyl acetate (3×30 mL). The organic extracts were washed with water (3×50 mL), brine (3×50 mL), dried over anhydrous Na2SO4, filtered, and volatiles evaporated to yield a solid mass. Chromatography on silica gel (70-230 mesh) eluted with 2% MeOH in CH2Cl2 gave the product (600 mg, 1.5 mmlo, 51%). Recrystallization from hexanes:ethyl acetate (3:7) gave an analytical sample, mp 126-127° C.; 1H NMR (500 MHz, CDCl3) δ 0.87 (3, t, J=6.5 Hz), 1.20-1.36 (18, m), 1.54-1.63 (2, m), 2.62 (2, t, J=7.5 Hz), 7.25 (2, d, J=8.0 Hz), 7.83 (2, d, J=8.0 Hz), 8.28 (1, s), 12.81 (1, br s); 13C NMR (125 MHz, CDCl3) δ 14.0, 22.6, 29.2, 29.3, 29.4, 29.5, 29.6, 31.0, 31.8, 35.8, 126.4, 128.9, 138.0, 142.8, 148.5, 167.5; MS (LCQ, ESI+) Calcd for C20H32N3O2S2 410.1936. found 410.10 (M+H)+. HRMS (ESI+, m/z) Calcd C20H32N3O2S2 410.1936. found 410.1932 (M+H)+.
Quantity
439 mg
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reactant
Reaction Step One
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1 mg
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Quantity
15 mL
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[Compound]
Name
C20H32N3O2S2
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0 (± 1) mol
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[Compound]
Name
C20H32N3O2S2
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0 (± 1) mol
Type
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Reaction Step Five
Quantity
1.5 mL
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solvent
Reaction Step Six

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